molecular formula C10H20O B1329857 2-Butylcyclohexanol CAS No. 36159-49-6

2-Butylcyclohexanol

Cat. No.: B1329857
CAS No.: 36159-49-6
M. Wt: 156.26 g/mol
InChI Key: LVDALGYBEFALAP-UHFFFAOYSA-N
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Description

2-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a special alcohol odor and is soluble in water and common organic solvents. This compound is often used as a solvent and an intermediate in the synthesis of other organic compounds, such as dyes, fragrances, and pharmaceuticals .

Chemical Reactions Analysis

2-Butylcyclohexanol undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, palladium catalysts, and various oxidizing agents. The major products formed from these reactions include 2-butylcyclohexanone and other substituted cyclohexanol derivatives .

Scientific Research Applications

2-Butylcyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent and hydrogen source in organic synthesis reactions . The compound’s effects are mediated through its interactions with different enzymes and receptors in biological systems.

Comparison with Similar Compounds

Properties

IUPAC Name

2-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDALGYBEFALAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957570
Record name 2-Butylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-49-6
Record name Cyclohexanol, 2-butyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036159496
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Record name 36159-49-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75605
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Record name 2-Butylcyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different isomers of 2-butylcyclohexanol and how are they formed during catalytic hydrogenation?

A: this compound exists as two stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The research paper details the synthesis of these isomers through the catalytic hydrogenation of cyclic allylic alcohols. [] Specifically, 2-butylidenecyclohexanone is first reduced to its corresponding allylic alcohol using lithium aluminum hydride (LiAlH4). This allylic alcohol then undergoes catalytic hydrogenation over various catalysts, resulting in a mixture of cis and trans isomers of this compound. The ratio of these isomers depends on the catalyst and reaction conditions used. []

Q2: How can the cis and trans isomers of this compound be distinguished?

A: The research paper utilizes nuclear magnetic resonance (NMR) spectroscopy in DMSO to differentiate between the cis and trans isomers of this compound. [] The chemical shifts and coupling constants observed in the NMR spectra provide information about the spatial arrangement of atoms within the molecule, allowing for the assignment of cis and trans configurations. Additionally, the researchers employed techniques like gas chromatography and column chromatography to separate the isomers. []

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